4-Ethoxy-2-hydrazinylpyrimidine
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Overview
Description
4-Ethoxy-2-hydrazinylpyrimidine is an organic compound with the molecular formula C6H10N4O It is a pyrimidine derivative characterized by the presence of an ethoxy group at the 4-position and a hydrazinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-hydrazinylpyrimidine typically involves the reaction of 4-ethoxypyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows: [ \text{4-Ethoxypyrimidine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-hydrazinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethoxy-2-hydrazinylpyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-hydrazinylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: This compound has a similar structure but with a fluorine atom at the 4-position instead of an ethoxy group.
2-Hydrazinylpyrimidine: Lacks the ethoxy group, making it less hydrophobic compared to 4-Ethoxy-2-hydrazinylpyrimidine.
Uniqueness: this compound is unique due to the presence of both ethoxy and hydrazinyl groups, which confer distinct chemical and biological properties. The ethoxy group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4-ethoxypyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C6H10N4O/c1-2-11-5-3-4-8-6(9-5)10-7/h3-4H,2,7H2,1H3,(H,8,9,10) |
InChI Key |
BPBGJLMWSPBALE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1)NN |
Origin of Product |
United States |
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